2-Bromo-4'-nitroacetophenone

Catalog No.
S582030
CAS No.
99-81-0
M.F
C8H6BrNO3
M. Wt
244.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4'-nitroacetophenone

CAS Number

99-81-0

Product Name

2-Bromo-4'-nitroacetophenone

IUPAC Name

2-bromo-1-(4-nitrophenyl)ethanone

Molecular Formula

C8H6BrNO3

Molecular Weight

244.04 g/mol

InChI

InChI=1S/C8H6BrNO3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4H,5H2

InChI Key

MBUPVGIGAMCMBT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)CBr)[N+](=O)[O-]

Synonyms

2-bromo-4'-nitroacetophenone, 4-nitrophenacyl bromide

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)[N+](=O)[O-]

Modification of Methionine Residues in Alpha-Chymotrypsin

Organic Synthesis Materials

Pharmaceutical Intermediates

Lifespan Extension in C. Elegans

pKa Study of Histidine-34 Imidazole

Epoxide Hydrolase Inhibitor

Alkylating Agent

Inhibitor of Epoxide Hydrolase

2-Bromo-4'-nitroacetophenone is an organic compound with the molecular formula C8H6BrNO3C_8H_6BrNO_3 and a molar mass of approximately 244.04 g/mol. It is characterized by the presence of a bromine atom and a nitro group attached to the aromatic ring of acetophenone. This compound appears as a yellow to orange crystalline powder and has a melting point ranging from 94°C to 99°C. Its structure includes an electrophilic carbonyl carbon, making it reactive in various

, including:

  • Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or phenols, resulting in the formation of new compounds.
    BrC6H4COCH3NO2+NuC6H4COCH3NO2(Nu)+Br\text{BrC}_6\text{H}_4\text{COCH}_3\text{NO}_2+\text{Nu}\rightarrow \text{C}_6\text{H}_4\text{COCH}_3\text{NO}_2(\text{Nu})+\text{Br}^-
  • Alkylation: It acts as an alkylating agent, binding with various isozymes of cytochrome P-450, which are important in drug metabolism and synthesis .

Research indicates that 2-Bromo-4'-nitroacetophenone exhibits notable biological activities:

  • Antioxidant properties: In studies involving the nematode Caenorhabditis elegans, it has been found to extend lifespan, potentially through its effects on the insulin signaling pathway.
  • Enzyme inhibition: It acts as an inhibitor of epoxide hydrolases, enzymes that convert epoxides into dihydrodiols, which can have implications in drug metabolism and detoxification processes .

The synthesis of 2-Bromo-4'-nitroacetophenone typically involves the bromination of p-nitroacetophenone. The process includes:

  • Reagents: p-Nitroacetophenone and bromine are used, often in chlorobenzene as a solvent.
  • Procedure: Bromine is added dropwise to a mixture of p-nitroacetophenone and chlorobenzene at controlled temperatures (18°C initially, then raised to drive off hydrogen bromide).
  • Post-treatment: The product is purified after the reaction is complete .

This compound finds utility in various fields:

  • Organic synthesis: It serves as an intermediate for synthesizing other organic compounds.
  • Pharmaceutical chemistry: It is used in the preparation of pharmaceuticals, including chloramphenicol .
  • Biochemical research: Its role in modifying proteins and studying enzyme mechanisms makes it valuable in biochemistry.

Studies on the interactions of 2-Bromo-4'-nitroacetophenone have focused on its effects on biological systems, particularly its antioxidant properties and its role as an enzyme inhibitor. These interactions provide insights into its potential therapeutic applications and mechanisms of action within biological pathways .

Several compounds share structural or functional similarities with 2-Bromo-4'-nitroacetophenone. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
p-NitroacetophenoneNitro group on acetophenonePrecursor for bromination
AcetophenoneSimple ketone structureLacks halogen or nitro substituents
4-BromoacetophenoneBromine at para positionSimilar reactivity but different substitution
2-NitroacetophenoneNitro group at position 2Distinct reactivity due to different nitro placement

Each of these compounds has unique reactivity patterns and applications, making 2-Bromo-4'-nitroacetophenone particularly valuable due to its specific functional groups that enhance its chemical versatility and biological activity .

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

99-81-0

Wikipedia

2-Bromo-4'-nitroacetophenone

General Manufacturing Information

Ethanone, 2-bromo-1-(4-nitrophenyl)-: INACTIVE

Dates

Modify: 2023-08-15
Arceo et al. Photochemical activity of a key donor-acceptor complex can drive stereoselective catalytic alpha-alkylation of aldehydes. Nature Chemistry, doi: 10.1038/nchem.1727, published online 11 August 2013 http://www.nature.com/nchem

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